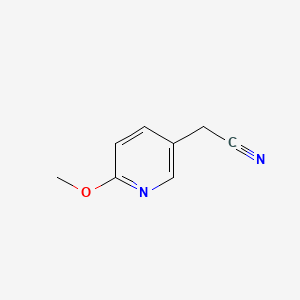
Aakiqasfrghmarkk
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aakiqasfrghmarkk is a synthetic peptide derived from the sequence of neurogranin, a naturally occurring protein kinase C substrate. This compound is known for its specificity as a protein kinase C substrate and has been utilized in various biochemical studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aakiqasfrghmarkk involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain through a series of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Automation of the synthesis process can also enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: Aakiqasfrghmarkk primarily undergoes phosphorylation reactions due to its role as a protein kinase C substrate. Phosphorylation involves the addition of a phosphate group to the peptide, typically at serine, threonine, or tyrosine residues.
Common Reagents and Conditions:
Reagents: Adenosine triphosphate (ATP) is the primary phosphate donor in phosphorylation reactions.
Conditions: Phosphorylation reactions are typically carried out in aqueous buffer solutions at physiological pH and temperature, in the presence of protein kinase C.
Major Products: The major product of the phosphorylation reaction is the phosphorylated form of this compound, which can be further analyzed to study its biochemical properties and interactions.
科学的研究の応用
Aakiqasfrghmarkk has several scientific research applications, particularly in the fields of biochemistry and cell signaling:
Chemistry: Used as a model substrate to study the specificity and kinetics of protein kinase C.
Biology: Helps in understanding the role of neurogranin and protein kinase C in neuronal signaling and plasticity.
Industry: Utilized in the production of biochemical assays and research tools for studying protein phosphorylation.
作用機序
Aakiqasfrghmarkk exerts its effects through its interaction with protein kinase C. The peptide is phosphorylated by protein kinase C, which alters its conformation and activity. This phosphorylation event can modulate downstream signaling pathways, influencing various cellular processes such as growth, differentiation, and apoptosis .
類似化合物との比較
Neurogranin: The parent protein from which Aakiqasfrghmarkk is derived. It shares similar phosphorylation properties but is a larger protein.
Synapsin: Another protein kinase C substrate involved in synaptic vesicle regulation.
MARCKS (Myristoylated Alanine-Rich C Kinase Substrate): A well-known protein kinase C substrate involved in cytoskeletal regulation.
Uniqueness: this compound is unique due to its specific sequence derived from neurogranin, which provides high specificity for protein kinase C. This makes it an excellent tool for studying protein kinase C-mediated phosphorylation without interference from other kinases .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H134N28O19S/c1-8-42(2)61(106-71(119)51(23-13-16-31-80)97-63(111)44(4)93-62(110)43(3)82)75(123)102-53(27-28-59(83)108)67(115)94-46(6)65(113)105-58(40-107)74(122)104-56(36-47-20-10-9-11-21-47)72(120)99-49(25-18-33-89-77(84)85)66(114)91-39-60(109)96-57(37-48-38-88-41-92-48)73(121)101-54(29-35-126-7)68(116)95-45(5)64(112)98-52(26-19-34-90-78(86)87)69(117)100-50(22-12-15-30-79)70(118)103-55(76(124)125)24-14-17-32-81/h9-11,20-21,38,41-46,49-58,61,107H,8,12-19,22-37,39-40,79-82H2,1-7H3,(H2,83,108)(H,88,92)(H,91,114)(H,93,110)(H,94,115)(H,95,116)(H,96,109)(H,97,111)(H,98,112)(H,99,120)(H,100,117)(H,101,121)(H,102,123)(H,103,118)(H,104,122)(H,105,113)(H,106,119)(H,124,125)(H4,84,85,89)(H4,86,87,90)/t42-,43-,44-,45-,46-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHHSUKHZKSIGY-IUUWKTEVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H134N28O19S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745573 |
Source


|
| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1800.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146554-17-8 |
Source


|
| Record name | L-Alanyl-L-alanyl-L-lysyl-L-isoleucyl-L-glutaminyl-L-alanyl-L-seryl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithylglycyl-L-histidyl-L-methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![IPP, [1-14C]](/img/new.no-structure.jpg)


![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)


![D-[4-13C]Galactose](/img/structure/B583689.png)

![D-[1,6-13C2]Galactose](/img/structure/B583692.png)

